molecular formula C10H9NO2 B8755385 (3-(Oxazol-5-yl)phenyl)methanol

(3-(Oxazol-5-yl)phenyl)methanol

Cat. No. B8755385
M. Wt: 175.18 g/mol
InChI Key: SLUPJDRQKXNVAI-UHFFFAOYSA-N
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Patent
US07671080B2

Procedure details

3-Hydroxymethyl-benzaldehyde (1.14 g, 8.35 mmol), tosylmethyl isocyanide (2.47 g, 12.5 mmol) and potassium carbonate (1.75 g, 12.5 mmol) in methanol (25 ml) were refluxed at 85° C. for 1 h. The reaction was concentrated, residue dissolved in DCM/water and separated using a hydrophobic filter tube. The organic phase was concentrated and purified by silica chromatography using DCM followed by DCM:MeOH (19:1) to yield (3-oxazol-5-yl-phenyl)methanol (1.32 g, 90%) as an orange oil.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].S([CH2:21][N+:22]#[C-:23])(C1C=CC(C)=CC=1)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CO>[O:7]1[C:6]([C:5]2[CH:4]=[C:3]([CH2:2][OH:1])[CH:10]=[CH:9][CH:8]=2)=[CH:23][N:22]=[CH:21]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
OCC=1C=C(C=O)C=CC1
Name
Quantity
2.47 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
1.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
residue dissolved in DCM/water
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica chromatography

Outcomes

Product
Name
Type
product
Smiles
O1C=NC=C1C=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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